molecular formula C12H12BrNO4 B4072027 5-Bromo-2-[(tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid

5-Bromo-2-[(tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid

Cat. No.: B4072027
M. Wt: 314.13 g/mol
InChI Key: BEASCMVYFBVAJR-UHFFFAOYSA-N
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Description

5-Bromo-2-[(tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid is an organic compound with a complex structure that includes a bromine atom, a benzoic acid moiety, and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[(tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid typically involves multiple steps. One common method starts with the bromination of 2-aminobenzoic acid to form 5-bromo-2-aminobenzoic acid . This intermediate is then reacted with tetrahydrofuran-2-carbonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[(tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

5-Bromo-2-[(tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-[(tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid is unique due to the presence of the tetrahydrofuran ring, which can impart different chemical and physical properties compared to its simpler analogs

Properties

IUPAC Name

5-bromo-2-(oxolane-2-carbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO4/c13-7-3-4-9(8(6-7)12(16)17)14-11(15)10-2-1-5-18-10/h3-4,6,10H,1-2,5H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEASCMVYFBVAJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-[(tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid
Reactant of Route 2
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5-Bromo-2-[(tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid
Reactant of Route 3
5-Bromo-2-[(tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid
Reactant of Route 4
5-Bromo-2-[(tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid
Reactant of Route 5
5-Bromo-2-[(tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid
Reactant of Route 6
5-Bromo-2-[(tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid

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